
2-Methylbenzofuran-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbenzofuran-6-carbaldehyde is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by a methyl group at the 2-position and an aldehyde group at the 6-position of the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzofuran-6-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-methylphenol with glyoxylic acid under acidic conditions can yield the desired benzofuran derivative .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves multi-step processes, including the formation of the benzofuran ring followed by functional group modifications. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylbenzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products Formed:
Oxidation: 2-Methylbenzofuran-6-carboxylic acid.
Reduction: 2-Methylbenzofuran-6-methanol.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other biologically active benzofuran derivatives.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Methylbenzofuran-6-carbaldehyde is largely dependent on its interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. Additionally, the benzofuran ring can interact with various molecular targets, influencing cellular pathways and biological processes .
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound without the methyl and aldehyde groups.
2-Methylbenzofuran: Lacks the aldehyde group at the 6-position.
6-Formylbenzofuran: Lacks the methyl group at the 2-position.
Uniqueness: 2-Methylbenzofuran-6-carbaldehyde is unique due to the presence of both a methyl group at the 2-position and an aldehyde group at the 6-position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
89228-68-2 |
|---|---|
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-methyl-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-6H,1H3 |
Clé InChI |
HDFGYIQAKGZZKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(O1)C=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


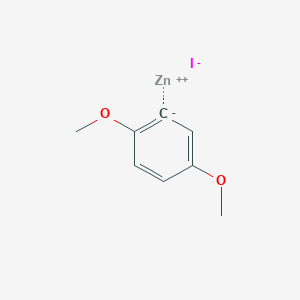
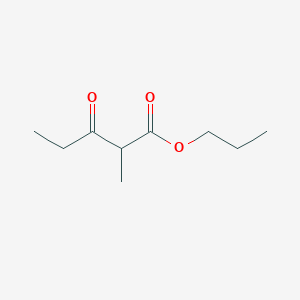
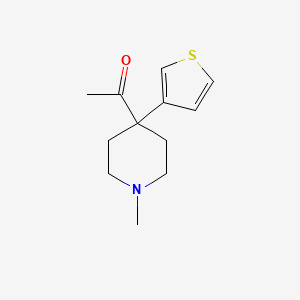
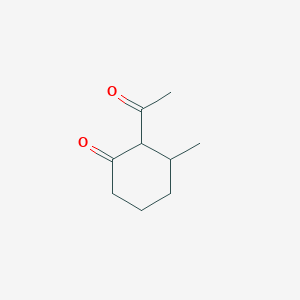
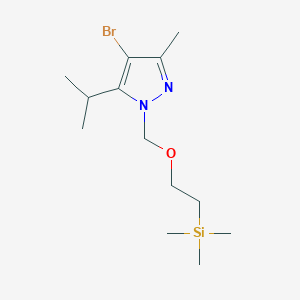
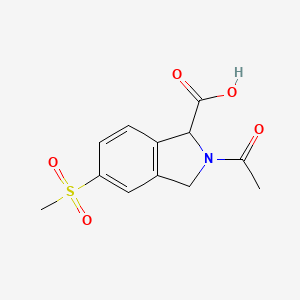

![benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate](/img/structure/B13976984.png)
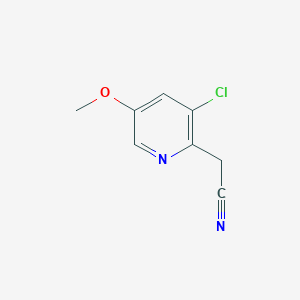
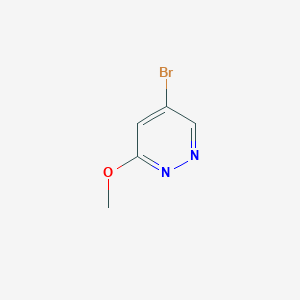
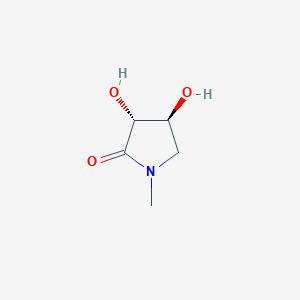

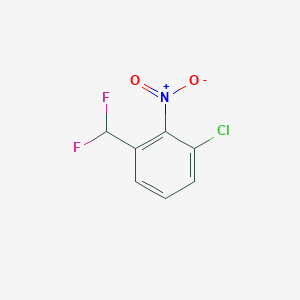
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-2,3-dihydroindol-3-yl]acetamide](/img/structure/B13977026.png)
